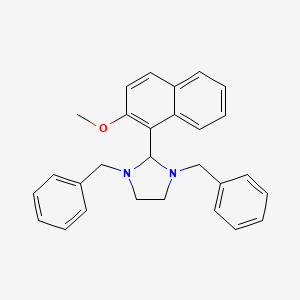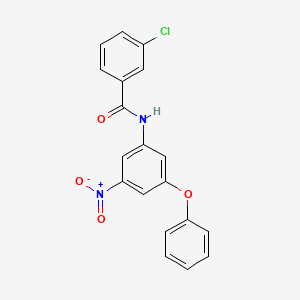![molecular formula C19H15Cl2N3O3 B3440478 N-[3-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3440478.png)
N-[3-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide
描述
N-[3-(acetylamino)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as ACPD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACPD is a member of the isoxazole family of compounds, which are known for their diverse biological activities. ACPD has been shown to have a wide range of effects on various biological systems, including the nervous system, cardiovascular system, and immune system.
作用机制
ACPD acts as an agonist of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the release of neurotransmitters. ACPD binds to the extracellular domain of mGluRs, leading to the activation of G proteins and the subsequent modulation of intracellular signaling pathways. The exact mechanism of action of ACPD is still under investigation, but it is thought to involve the modulation of intracellular calcium levels and the activation of protein kinase C.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including glutamate, dopamine, and acetylcholine. ACPD has also been shown to modulate intracellular calcium levels and the activity of protein kinase C. In addition, ACPD has been shown to have cardiovascular effects, including the modulation of blood pressure and heart rate.
实验室实验的优点和局限性
ACPD has several advantages for use in lab experiments. It is a potent and selective agonist of mGluRs, which makes it a valuable tool for studying the function of these receptors. ACPD is also relatively stable and easy to handle, which makes it convenient to use in lab experiments. However, there are also some limitations to the use of ACPD in lab experiments. It can be difficult to control the concentration of ACPD, which can lead to variability in experimental results. In addition, ACPD has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on ACPD. One area of research is the development of more potent and selective agonists of mGluRs. This could lead to the development of new drugs for the treatment of neurological and psychiatric disorders. Another area of research is the study of the long-term effects of ACPD on various biological systems. This could provide insights into the potential therapeutic applications of ACPD and other isoxazole compounds. Finally, there is a need for more research on the mechanisms of action of ACPD and other isoxazole compounds. This could lead to a better understanding of the biological processes that underlie various diseases and could lead to the development of new treatments.
科学研究应用
ACPD has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, including the nervous system, cardiovascular system, and immune system. ACPD has been used as a tool to study the function of glutamate receptors, which are involved in a variety of neurological processes, including learning and memory, neuronal development, and synaptic plasticity. ACPD has also been used to study the role of glutamate receptors in various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(3-acetamidophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-10-16(18(24-27-10)17-14(20)7-4-8-15(17)21)19(26)23-13-6-3-5-12(9-13)22-11(2)25/h3-9H,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRPAYMPQRKYAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-6-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-ethyl-3,5-pyridinedicarbonitrile](/img/structure/B3440401.png)
![2,4-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3440406.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3440412.png)
![N-(2-furylmethyl)-2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3440423.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3440433.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3440439.png)
![N-(3-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440440.png)
![N-cyclohexyl-N-methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440446.png)

![2,7-bis(3-methoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3440464.png)

![dimethyl 5-{[(4-fluorophenyl)sulfonyl]amino}isophthalate](/img/structure/B3440469.png)
![N-(2,4-dimethoxyphenyl)-2-{[N-(2-furylmethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3440486.png)
![4-[4-(4-bromophenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3440492.png)
